2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylicacid
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Overview
Description
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylic acid is a heterocyclic organic compound with a quinazoline backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with urea or its derivatives, followed by cyclization to form the quinazoline ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in research and industrial applications .
Scientific Research Applications
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate reductase 1 (PYCR1), which is involved in the metabolic rewiring of cancer cells . The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the metabolic pathways in the cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid: Similar in structure but with different functional groups at the 6-position.
3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid: Another derivative with an ethyl group at the 3-position and a carboxylic acid group at the 7-position.
Uniqueness
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylic acid is unique due to its specific functional groups and their positions on the quinazoline ring. This unique structure allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H6N2O4 |
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Molecular Weight |
206.15 g/mol |
IUPAC Name |
2,4-dioxo-1H-quinazoline-8-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-7-4-2-1-3-5(8(13)14)6(4)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) |
InChI Key |
WPOSVOBYGTUSAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=O)NC2=O |
Origin of Product |
United States |
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